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molecular formula C11H11NO5 B8706999 6,7-Dimethoxy-1-methyl-1H-benzo(d)(1,3)oxazine-2,4-dione CAS No. 57384-36-8

6,7-Dimethoxy-1-methyl-1H-benzo(d)(1,3)oxazine-2,4-dione

Cat. No. B8706999
M. Wt: 237.21 g/mol
InChI Key: JMAIHPNISRFSSW-UHFFFAOYSA-N
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Patent
US07250410B2

Procedure details

To a solution of 500 mg (3.06 mmol) of 6,7-dimethoxy-1,2-dihydro-4H-3,1-benzoxazine-2,4-dione (XV), in 6 ml of anhydrous DMF, add under an inert atmosphere 134 mg (3.37 mmol) of 60% NaH in oil. After 10 minutes at room temperature, add dropwise 219 μl (3.52 mmol) of MeI. Allow to stand at room temperature for 3 hours.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
atmosphere
Quantity
134 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
219 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([O:15][CH3:16])=[CH:5][C:6]2[NH:11][C:10](=[O:12])[O:9][C:8](=[O:13])[C:7]=2[CH:14]=1.[H-].[Na+].[CH3:19]I>CN(C=O)C>[CH3:1][O:2][C:3]1[C:4]([O:15][CH3:16])=[CH:5][C:6]2[N:11]([CH3:19])[C:10](=[O:12])[O:9][C:8](=[O:13])[C:7]=2[CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC=1C(=CC2=C(C(OC(N2)=O)=O)C1)OC
Name
atmosphere
Quantity
134 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
219 μL
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand at room temperature for 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
COC=1C(=CC2=C(C(OC(N2C)=O)=O)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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